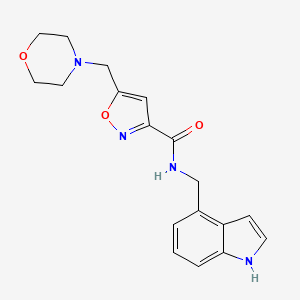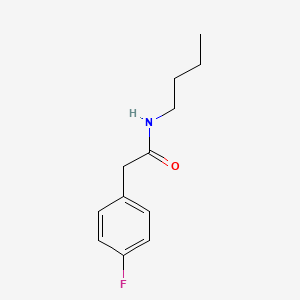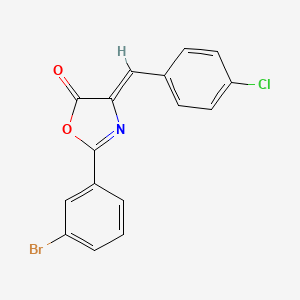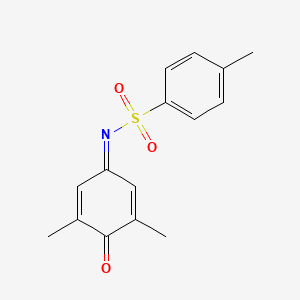
N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide, also known as INDY, is a synthetic compound used in scientific research. This compound has been studied extensively for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is not completely understood, but it is believed to act by inhibiting the activity of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 activity by N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide inhibits cell proliferation and induces apoptosis. N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has also been shown to inhibit the activity of several inflammatory mediators, including NF-κB, COX-2, and TNF-α. In addition, N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide in lab experiments is its high purity and yield. N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has also been shown to have low toxicity in animal studies, making it a safe compound to use in research. However, one limitation of using N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide. One potential application of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide in cancer patients. Another potential application of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is in the treatment of neurodegenerative diseases. Future studies should focus on the mechanisms of action of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide in the brain and its potential therapeutic effects in animal models of neurodegenerative diseases. Additionally, N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide could be used as a tool compound to study the role of CK2 in various cellular processes.
Méthodes De Synthèse
The synthesis of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide involves the reaction of 4-morpholinylmethyl-3-isoxazolecarboxylic acid with indole-4-carboxaldehyde in the presence of a catalyst. The resulting product is then treated with morpholine to obtain N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide. The synthesis of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications in various diseases. N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been shown to have antitumor activity in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1H-indol-4-ylmethyl)-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-18(20-11-13-2-1-3-16-15(13)4-5-19-16)17-10-14(25-21-17)12-22-6-8-24-9-7-22/h1-5,10,19H,6-9,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGYVODSMHYETL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=NO2)C(=O)NCC3=C4C=CNC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-phenoxyacetamide](/img/structure/B5028081.png)
![4-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5028095.png)
![3-[(2,5-dichlorophenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5028112.png)

![7-methyl-3-(3-phenylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5028134.png)
![methyl 7-(2-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5028142.png)
![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]nicotinamide](/img/structure/B5028148.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(4-hydroxy-1-piperidinyl)nicotinamide](/img/structure/B5028154.png)
![6-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}-2-(3,4-dimethoxybenzyl)-1,3-benzoxazole](/img/structure/B5028155.png)
![N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide](/img/structure/B5028161.png)

![3-chloro-5-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5028170.png)

